3,3-Dimethyl-2-hexanone
Overview
Description
3,3-Dimethyl-2-hexanone is an organic compound with the molecular formula C8H16O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. This compound is also known by its IUPAC name, 3,3-dimethylhexan-2-one .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-2-hexanone can be synthesized through various methods. One common approach involves the oxidation of 3,3-dimethyl-2-hexanol using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically occurs under controlled temperature and pH conditions to ensure the selective formation of the ketone .
Industrial Production Methods
In industrial settings, this compound is often produced via catalytic dehydrogenation of 3,3-dimethyl-2-hexanol. This process involves the use of metal catalysts, such as copper or palladium, at elevated temperatures to facilitate the removal of hydrogen atoms and the formation of the ketone .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-hexanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 3,3-dimethyl-2-hexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carbonyl group can undergo nucleophilic substitution reactions with reagents like Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents (e.g., methylmagnesium bromide).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: 3,3-Dimethyl-2-hexanol.
Substitution: Tertiary alcohols.
Scientific Research Applications
3,3-Dimethyl-2-hexanone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-2-hexanone involves its interaction with molecular targets such as enzymes and receptors. The carbonyl group in the compound can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of various metabolites that may exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hexanone: Another ketone with a similar structure but without the dimethyl substitution at the third carbon.
3,3-Dimethyl-2-pentanone: A structurally similar compound with one less carbon atom in the chain.
3,3-Dimethyl-3-hexanol: The alcohol counterpart of 3,3-dimethyl-2-hexanone.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of two methyl groups at the third carbon and a carbonyl group at the second carbon.
Properties
IUPAC Name |
3,3-dimethylhexan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-5-6-8(3,4)7(2)9/h5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZPWSZYYTUCDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180752 | |
Record name | 3,3-Dimethyl-2-hexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26118-38-7 | |
Record name | 3,3-Dimethyl-2-hexanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026118387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Dimethyl-2-hexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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